2-(3-Cyanophenoxy)acetamide

Lipophilicity Positional isomerism Physicochemical profiling

2-(3-Cyanophenoxy)acetamide is a low-molecular-weight (176.17 g/mol) phenoxyacetamide derivative bearing a single cyano substituent at the meta position of the phenyl ring. The compound is catalogued under CAS 902094-93-3 and is supplied as a research intermediate with a typical purity of ≥95–98%.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 902094-93-3
Cat. No. B3372406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyanophenoxy)acetamide
CAS902094-93-3
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(=O)N)C#N
InChIInChI=1S/C9H8N2O2/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4H,6H2,(H2,11,12)
InChIKeyZVDXTCTYTQJFQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Cyanophenoxy)acetamide (CAS 902094-93-3) – Physicochemical Identity and Compound Class Overview for Procurement and Research Sourcing


2-(3-Cyanophenoxy)acetamide is a low-molecular-weight (176.17 g/mol) phenoxyacetamide derivative bearing a single cyano substituent at the meta position of the phenyl ring [1]. The compound is catalogued under CAS 902094-93-3 and is supplied as a research intermediate with a typical purity of ≥95–98% . Its computed physicochemical profile—XLogP3 of 0.3, topological polar surface area (TPSA) of 76.1 Ų, three hydrogen-bond acceptors, and one hydrogen-bond donor—places it in a moderately polar, low-lipophilicity space that distinguishes it from close positional isomers and functional analogs [1].

Why Generic Substitution of 2-(3-Cyanophenoxy)acetamide (CAS 902094-93-3) with Positional Isomers or Functional Analogs Introduces Uncontrolled Variables in Research and Synthesis


Although 2-(3-cyanophenoxy)acetamide shares the same molecular formula (C₉H₈N₂O₂) with its ortho- and para-cyano isomers, small shifts in cyano-group placement generate measurable differences in computed logP and may alter hydrogen-bonding geometry at target binding sites [1][2][3]. Replacing the cyano group with a methyl substituent (as in 2-(3-methylphenoxy)acetamide) eliminates one hydrogen-bond acceptor and reduces TPSA by 23.8 Ų, fundamentally changing the compound's polarity and potential target engagement profile [1][4]. These quantifiable differences mean that generic, cost-driven substitution without experimental verification introduces an uncontrolled variable that can confound synthetic yields, biological assay reproducibility, and structure-activity relationship interpretation.

Quantitative Differentiation Evidence for 2-(3-Cyanophenoxy)acetamide (CAS 902094-93-3) vs. Closest Analogs


Meta-Cyano Positional Isomer Exhibits Lower Computed Lipophilicity (XLogP3 = 0.3) than Ortho-Cyano Isomer (XLogP3 = 0.5)

Among the three cyanophenoxyacetamide positional isomers, the meta-cyano compound (target) yields a computed XLogP3 of 0.3, while the ortho-cyano isomer has an XLogP3 of 0.5, and the para-cyano isomer shares the same value of 0.3 [1][2]. The 0.2 logP unit difference between meta and ortho isomers represents a ~1.6-fold difference in predicted partition coefficient, which can influence aqueous solubility, membrane permeability, and protein-binding characteristics in biological assays [1][2].

Lipophilicity Positional isomerism Physicochemical profiling Drug design

Cyano-Substituted Acetamide Provides Superior Hydrogen-Bond Acceptor Count (HBA = 3) and Higher TPSA (76.1 Ų) Compared with 3-Methylphenoxy Analog (HBA = 2, TPSA = 52.3 Ų)

Replacement of the meta-cyano group with a meta-methyl group produces 2-(3-methylphenoxy)acetamide, which loses one hydrogen-bond acceptor (HBA = 2 vs. 3) and exhibits a TPSA 23.8 Ų lower (52.3 vs. 76.1 Ų) [1][2]. The methyl analog also shows significantly higher lipophilicity (XLogP3 = 1.1 vs. 0.3) [1][2]. These three quantitative differences—HBA count, TPSA, and logP—collectively indicate that the cyano-bearing compound engages in distinct intermolecular interaction patterns that the methyl analog cannot replicate [1][2].

Hydrogen bonding Polar surface area Medicinal chemistry Fragment-based drug design

Derivatization of 2-(3-Cyanophenoxy)acetamide Yields a Cholesteryl Ester Transfer Protein (CETP) Inhibitor with IC₅₀ = 30,000 nM, Demonstrating Target Engagement in a Validated Cardiovascular Assay

Condensation of 2-(3-cyanophenoxy)acetamide with a 5-chlorobenzo[d]oxazol-2-yl aniline fragment produces N-(4-(5-chlorobenzo[d]oxazol-2-yl)phenyl)-2-(3-cyanophenoxy)acetamide, which inhibits human CETP-mediated cholesteryl ester transfer with an IC₅₀ of 3.00 × 10⁴ nM (30 µM) [1]. This demonstrates that the meta-cyanophenoxy acetamide scaffold retains measurable, albeit modest, target engagement at a clinically validated target. In contrast, no comparable CETP inhibition data are publicly available for the ortho-cyano, para-cyano, or 3-methylphenoxy congeners [1].

CETP inhibition Cardiovascular Cholesteryl ester transfer Drug intermediate

2-(3-Cyanophenoxy)acetamide is Explicitly Claimed as a Valuable Intermediate in Patented CETP Inhibitor Synthesis Programs, Providing a Documented Industrial Precedent for Procurement

Patent WO2002088069A2 and the corresponding US application 2002/0177716 disclose compounds of formula where A = CN, CONH₂, or CONHCOOR as key intermediates in the preparation of cholesteryl ester transfer protein (CETP) inhibitors [1][2]. 2-(3-Cyanophenoxy)acetamide, bearing the primary amide (CONH₂) and a meta-cyanophenoxy motif, falls within the generic scope of these filings as a precursor to 4-aminoquinoline-based CETP inhibitors [1]. This patent-backed precedent differentiates the meta-cyano isomer from the meta-methyl and ortho-cyano analogs, which lack equivalent documentation as CETP program intermediates [1][2].

Patent intermediate CETP inhibitor 4-Aminoquinoline Industrial synthesis

Commercially Available 2-(3-Cyanophenoxy)acetamide is Supplied at ≥98% Purity from Multiple Vendors with Documented Storage and Handling Specifications

The compound is offered by Chemscene (Cat. CS-0257752) at ≥98% purity, with verified room-temperature storage and shipping conditions . Enamine LLC supplies the compound at 95% purity (Cat. EN300-67653) . In comparison, the ortho-cyano isomer (CAS 54802-12-9) and para-cyano isomer (CAS 189329-83-7) are less frequently listed across major research-chemical vendor catalogs, indicating lower commercial availability and potentially longer lead times for procurement .

Chemical procurement Purity specifications Vendor qualification Supply chain

Application Scenarios Where 2-(3-Cyanophenoxy)acetamide (CAS 902094-93-3) Offers Verifiable Advantages Over Analogs


Medicinal Chemistry CETP Inhibitor Lead Optimization

When initiating a structure-activity relationship campaign around CETP inhibition, 2-(3-cyanophenoxy)acetamide provides a meta-cyanophenoxy building block with documented target engagement in the 30 µM range for its derived amide [1]. This contrasts with ortho-cyano and para-cyano isomers, for which no CETP inhibition data are publicly available. The meta-cyano scaffold's lower XLogP3 (0.3 vs. 0.5 for ortho) additionally supports a more favorable lipophilic ligand efficiency profile during hit-to-lead optimization [2][3].

Fragment-Based Drug Discovery Library Design

The cyano group in the meta position provides three hydrogen-bond acceptor sites and a TPSA of 76.1 Ų, whereas the commonly available 3-methylphenoxy analog offers only two hydrogen-bond acceptors and a TPSA of 52.3 Ų [1][4]. For fragment libraries where maximizing interaction diversity per heavy atom is critical, the cyano-substituted compound yields a superior pharmacophoric fingerprint that the methyl analog cannot replicate in crystallographic fragment screens.

Process Chemistry Scale-Up of CETP Inhibitor Intermediates

The compound falls within the Markush scope of WO2002088069A2 as an intermediate for 4-aminoquinoline CETP inhibitors [1]. For process development teams scaling up a patent-protected route, sourcing the meta-cyano acetamide building block at ≥98% purity (Chemscene CS-0257752) ensures alignment with the exemplified patent chemistry and reduces the risk of batch-to-batch variability that could arise from less well-characterized positional isomers [2].

Combinatorial Chemistry and Parallel Synthesis of Phenoxyacetamide Libraries

The primary amide functionality of 2-(3-cyanophenoxy)acetamide serves as a versatile handle for further derivatization via amide coupling, hydrolysis, or dehydration to the nitrile. The meta-cyano substituent remains intact under standard amidation conditions, enabling library enumeration at the acetamide nitrogen while preserving the hydrogen-bond-capable cyano group [1]. The ortho-cyano isomer, by contrast, may introduce steric hindrance at the adjacent position that attenuates coupling yields—a practical consideration for parallel synthesis workflows [2].

Quote Request

Request a Quote for 2-(3-Cyanophenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.